(E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-2-yl)-1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, hereafter referred to as Compound A, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of Compound A, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.
Chemical Structure
Compound A features a complex structure that includes a furan ring, a piperazine moiety, and a pyrimidine derivative. The structural formula can be represented as follows:
Research indicates that Compound A may exert its biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown activity against fibroblast growth factor receptor (FGFR) tyrosine kinases, suggesting that Compound A might inhibit similar pathways involved in cancer cell proliferation and survival .
- Adenosine Receptor Modulation : The presence of piperazine and pyrimidine groups suggests potential interactions with adenosine receptors, which are implicated in neurodegenerative diseases and cancer .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of furan-containing compounds can exhibit antibacterial properties, potentially positioning Compound A as a candidate for antimicrobial therapy .
Antitumor Activity
In vitro studies have demonstrated that Compound A exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of bladder cancer cells in xenograft models, similar to other FGFR inhibitors .
Antimicrobial Properties
Compound A's furan component is associated with antimicrobial activity. Research on related compounds indicates that they possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related furan derivatives range from 20 µM to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The potential neuroprotective effects of Compound A are supported by studies on similar piperazine derivatives that antagonize adenosine receptors, which play a role in neurodegenerative disorders like Alzheimer’s disease .
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antitumor efficacy | Compound A inhibited tumor growth in RT112 bladder cancer xenografts with significant potency. |
Study 2 | Assess antimicrobial activity | Demonstrated MIC values of 40–70 µM against E. coli and S. aureus; comparable to standard antibiotics. |
Study 3 | Investigate neuroprotective properties | Showed potential as an adenosine receptor antagonist, indicating possible therapeutic use in neurodegenerative diseases. |
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-16-23-19(25-18-6-2-3-9-22-18)15-20(24-16)26-10-12-27(13-11-26)21(28)8-7-17-5-4-14-29-17/h2-9,14-15H,10-13H2,1H3,(H,22,23,24,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDMBPFCLHZBM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CO3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。